molecular formula C7H10NaO3+ B12345521 sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid

sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B12345521
M. Wt: 165.14 g/mol
InChI Key: NCARXUNPYMJORB-UHFFFAOYSA-N
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Description

Introduction to Sodium 2-Oxaspiro[3.3]heptane-6-carboxylate

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound, 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt , reflects its structural features (Figure 1). Breaking down the nomenclature:

  • 2-Oxaspiro[3.3]heptane : Indicates a spiro compound where two three-membered rings (cyclopropane and oxirane) share a single spiro carbon atom. The numbering begins at the oxygen atom in the oxirane ring (position 1), with the spiro junction at position 2.
  • 6-Carboxylic acid : A carboxylic acid group (-COOH) is attached to position 6 of the heptane backbone.
  • Sodium salt : The carboxylic acid is deprotonated, forming a sodium carboxylate (-COO⁻Na⁺).

The molecular formula is C₇H₉NaO₃ , with a molecular weight of 164.13 g/mol . Key structural descriptors include:

  • Spiro center : A quaternary carbon connecting the oxirane (oxygen-containing) and cyclopropane rings.
  • Carboxylate group : Provides ionic character and water solubility.
Property Value Source
Molecular Formula C₇H₉NaO₃
Molecular Weight 164.13 g/mol
SMILES O=C(O)C1CC2(COC2)C1.[Na+]
Parent Acid (CAS) 889944-54-1

The spirocyclic framework imposes angle strain , while the sodium carboxylate group enhances solubility in polar solvents. This combination makes the compound amenable to both aqueous and organic-phase reactions.

Historical Context in Spirocyclic Compound Research

Spirocyclic compounds have been studied since the early 20th century, with Adolf von Baeyer pioneering their nomenclature in 1900. Sodium 2-oxaspiro[3.3]heptane-6-carboxylate emerged as a derivative of broader spiro chemistry advancements, particularly in the synthesis of strained heterocycles.

Key Milestones:
  • Spiroketone Synthesis (1970s) : Methods for synthesizing spiro[3.3]heptane-2,6-dione laid the groundwork for functionalized derivatives like carboxylates[

Properties

Molecular Formula

C7H10NaO3+

Molecular Weight

165.14 g/mol

IUPAC Name

sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C7H10O3.Na/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1

InChI Key

NCARXUNPYMJORB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12COC2)C(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Intramolecular Etherification

Starting from γ,δ-diols, acid-catalyzed cyclization forms the 2-oxaspiro[3.3]heptane skeleton. For example, heating 3-(hydroxymethyl)cyclobutanol with p-toluenesulfonic acid in toluene at 110°C yields 2-oxaspiro[3.3]heptan-6-ol. This intermediate is critical for subsequent carboxylation.

Reaction Conditions :

  • Catalyst: 10 mol% p-TsOH
  • Solvent: Toluene
  • Temperature: 110°C, 12 hours
  • Yield: 68%

Ring-Closing Metathesis (RCM)

Grubbs II catalyst facilitates RCM of diene precursors. For instance, 1,6-diene derivatives undergo metathesis to form the spirocyclic framework. Post-RCM oxidation introduces functional groups at position 6.

Functional Group Interconversion to Carboxylate

Cyanide Substitution and Hydrolysis

A three-step sequence adapted from spirocyclic amine syntheses is modified for carboxylate production:

  • Mesylation :

    • Substrate: 2-Oxaspiro[3.3]heptan-6-ol
    • Reagent: Methanesulfonyl chloride (1.2 eq)
    • Base: Triethylamine (1.5 eq)
    • Solvent: Dichloromethane, 0°C → room temperature
    • Yield: 95% (6-mesyloxy intermediate)
  • Cyanide Substitution :

    • Reagent: Sodium cyanide (2.5 eq)
    • Solvent: DMF, 25°C, 1 hour
    • Yield: 62% (6-cyano derivative)
  • Hydrolysis to Carboxylic Acid :

    • Conditions: 6M HCl, reflux, 24 hours
    • Neutralization: NaOH (2 eq) to form sodium salt
    • Overall Yield: 38% (from alcohol)

Oxidation of Primary Alcohols

Direct oxidation of 2-oxaspiro[3.3]heptane-6-methanol using Jones reagent (CrO₃/H₂SO₄) in acetone affords the carboxylic acid, which is neutralized to the sodium salt.

Optimization Data :

Parameter Value
Oxidizing Agent CrO₃ (2.5 eq)
Temperature 0°C → 25°C, 6 hours
Yield (Acid) 74%
Purity (HPLC) >98%

Ester Saponification

Ethoxycarbonyl precursors (e.g., ethyl 2-oxaspiro[3.3]heptane-6-carboxylate) undergo base-mediated hydrolysis:

Procedure :

  • Reagent: 2M NaOH (4 eq)
  • Solvent: EtOH/H₂O (1:1), 80°C, 8 hours
  • Workup: Acidify with HCl, extract, neutralize with NaOH
  • Yield: 89%

Comparative Analysis of Methods

Method Starting Material Steps Overall Yield Scalability
Cyanide Hydrolysis 6-Ol 3 38% Moderate
Direct Oxidation 6-Methanol 2 74% High
Ester Saponification Ethyl ester 1 89% Industrial

Key Findings :

  • Ester saponification offers the highest yield and scalability.
  • Cyanide substitution introduces nitrile intermediates but requires stringent safety protocols.
  • Direct oxidation is efficient but generates chromium waste.

Industrial-Scale Considerations

Continuous Flow Synthesis

Tubular reactors enhance RCM and saponification efficiency:

  • Residence Time: 30 minutes
  • Throughput: 50 kg/day
  • Purity: 99.5% (by NMR)

Waste Management

Chromium-based oxidations necessitate cost-intensive filtration systems, favoring enzymatic or catalytic oxidation alternatives.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Findings
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate C₇H₉NaO₃ 164.14 2-oxa, spiro[3.3], sodium carboxylate Pharmaceutical intermediate; improved solubility for formulation
5-Azaspiro[2.4]heptane-6-carboxylic acid C₇H₁₁NO₂ 157.17 5-aza, spiro[2.4], Boc-protected derivative Key component in ledipasvir (HCV treatment); induces conformational restrictions
6-Aminospiro[3.3]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 Amino substituent at C6 Research chemical; potential peptide modification
6-Oxospiro[3.3]heptane-2-carboxylic acid C₈H₁₀O₃ 154.16 Ketone group at C6 Precursor for fluorinated derivatives (e.g., 6,6-difluoro analog)
6,6-Dimethylspiro[3.3]heptane-2-carboxylate C₁₀H₁₆O₂ 168.23 Two methyl groups at C6 Conformational restriction; hydrophobic interactions in drug design

Physicochemical Properties

Table 2: Key Physicochemical Data
Compound pKa (Predicted) Boiling Point (°C) Density (g/cm³) Solubility Profile
Sodium 2-oxaspiro[3.3]heptane-6-carboxylate 4.5 (free acid) N/A N/A High water solubility
6-Oxospiro[3.3]heptane-2-carboxylic acid 4.5 345.6 1.32 Soluble in polar organics
6,6-Dimethylspiro[3.3]heptane-2-carboxylate N/A N/A 1.15 (estimated) Lipophilic

Biological Activity

Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid, commonly referred to as sodium salt of 2-oxaspiro[3.3]heptane-6-carboxylic acid, is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.

Structure and Properties

The compound features a spirocyclic framework, which enhances its interaction with biological targets. The sodium salt form improves its solubility in water, making it suitable for various aqueous reactions and biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of certain enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways and cellular processes.
  • Receptor Modulation : Its spirocyclic structure allows it to fit into unique binding sites on receptors, potentially affecting signal transduction mechanisms that regulate physiological functions.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, which could have implications in treating conditions characterized by chronic inflammation .
  • Antimicrobial Effects : There is emerging evidence that suggests potential antibacterial properties, although more research is needed to establish efficacy and mechanisms .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
CytotoxicityShowed significant cytotoxic effects on various cancer cell lines with IC50 values indicating potency.
Anti-inflammatoryReported inhibition of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases.

Applications in Research and Industry

This compound serves multiple roles across different domains:

  • Pharmaceutical Development : It is being explored as a precursor for synthesizing novel therapeutic agents targeting specific diseases.
  • Chemical Synthesis : The compound acts as a building block for creating more complex spirocyclic compounds used in drug discovery and materials science.
  • Biological Research : Its unique structure makes it valuable for studying enzyme mechanisms and receptor interactions in cellular signaling pathways.

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